molecular formula C8H7N3OS B2973115 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime CAS No. 383147-40-8

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2973115
CAS No.: 383147-40-8
M. Wt: 193.22
InChI Key: QWKWBSFRUIISGJ-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime is a heterocyclic compound that features both thiazole and pyrrole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique electronic properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with pyrrole-2-carbaldehyde under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The oxime group can also form hydrogen bonds and other interactions with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime is unique due to the combination of thiazole, pyrrole, and oxime functionalities in a single molecule. This unique structure provides a versatile platform for exploring various chemical reactions and biological activities .

Properties

IUPAC Name

(NZ)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-10-6-7-2-1-4-11(7)8-9-3-5-13-8/h1-6,12H/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKWBSFRUIISGJ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N\O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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